N2-(2,4-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine

Description

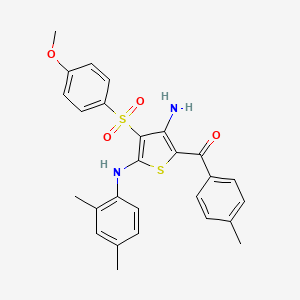

N2-(2,4-Dimethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine is a synthetic thiophene derivative characterized by a central thiophene ring substituted with:

- N2-(2,4-dimethylphenyl): A dimethyl-substituted phenyl group at position 2.

- 3-(4-methoxybenzenesulfonyl): A methoxybenzenesulfonyl moiety at position 3, contributing sulfonic acid ester properties.

- 5-(4-methylbenzoyl): A methyl-substituted benzoyl group at position 5, enhancing lipophilicity.

This compound’s molecular weight is 526.56 g/mol (calculated from its formula, C28H27N2O4S2), with a predicted logP of ~5.8–6.0, indicating high lipophilicity.

Properties

IUPAC Name |

[3-amino-5-(2,4-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O4S2/c1-16-5-8-19(9-6-16)24(30)25-23(28)26(35(31,32)21-12-10-20(33-4)11-13-21)27(34-25)29-22-14-7-17(2)15-18(22)3/h5-15,29H,28H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWYOPOYEDRJJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=C(C=C(C=C3)C)C)S(=O)(=O)C4=CC=C(C=C4)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(2,4-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound features a thiophene ring with various substituents, which contribute to its unique chemical properties. Its structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C27H26N2O5S

- Molecular Weight : 482.64 g/mol

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiophene Ring : Utilizing nucleophilic substitution and electrophilic aromatic substitution reactions.

- Introduction of Functional Groups : Employing coupling reactions to introduce various substituents.

- Optimization of Reaction Conditions : Adjusting temperature, solvent, and catalysts to maximize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The functional groups on the thiophene ring enable it to form hydrogen bonds, ionic interactions, or covalent bonds with various proteins and enzymes. This modulation can affect several biological pathways, including:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.

- Signal Transduction Pathways : It can influence pathways that regulate cell growth and differentiation.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Inhibition of Tubulin Polymerization : Compounds with structural similarities have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .

- Activation of the SMN2 Promoter : Some derivatives have been identified as activators of the SMN2 promoter, which is crucial for motor neuron survival in diseases like spinal muscular atrophy (SMA) .

Case Studies

-

Study on Antiproliferative Effects : A study demonstrated that related thiazole compounds exhibited potent antiproliferative activity against melanoma and prostate cancer cells, suggesting that modifications to the thiophene structure can enhance efficacy .

Compound IC50 (µM) Cancer Type Compound A 0.5 Melanoma Compound B 0.7 Prostate Cancer - Mechanism Elucidation : Preliminary studies indicated that certain derivatives exert their anticancer effects through inhibition of critical cellular pathways involved in proliferation and survival .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C27H26N2O4S2

- Molecular Weight : Approximately 494.64 g/mol

- CAS Number : 1115373-47-1

The compound features a thiophene ring, aromatic substituents, and functional groups that contribute to its chemical reactivity and biological interactions. The presence of the sulfonyl group enhances its solubility and potential interactions with biological targets.

Medicinal Chemistry

N2-(2,4-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine has shown promise in various medicinal applications:

- Anticancer Activity : The compound has been investigated for its antiproliferative effects against cancer cell lines. Studies suggest that it may inhibit tubulin polymerization, thereby disrupting cancer cell division .

- Antimicrobial Properties : Research indicates potential antimicrobial activity, making it a candidate for developing new antibiotics .

Materials Science

The compound's unique structure makes it suitable for applications in materials science:

- Advanced Materials Development : It can serve as a building block for synthesizing polymers and dyes due to its diverse functional groups .

Case Studies

- Anticancer Studies : A study evaluated the efficacy of thiophene derivatives in inhibiting melanoma and prostate cancer cells. The results demonstrated improved activity in the low nanomolar range compared to earlier compounds .

| Compound Type | Activity (IC50) | Target |

|---|---|---|

| Thiophene Derivative | Low nM | Melanoma Cells |

| Thiophene Derivative | Low nM | Prostate Cancer Cells |

- Antimicrobial Research : A series of experiments highlighted the compound's potential in inhibiting bacterial growth, suggesting its utility in developing new antimicrobial agents .

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 20 | 50 |

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally related thiophene derivatives:

Key Observations :

- Methoxy vs. Methyl Groups : The 4-methoxybenzenesulfonyl group in the target compound offers moderate polarity compared to the 4-methylbenzenesulfonyl group in BA97773, affecting solubility and membrane permeability .

- Benzodioxole Substitution : BA98455’s benzodioxole moiety introduces additional oxygen atoms, increasing hydrogen-bond acceptor capacity (PSA ~90 Ų vs. ~78 Ų in the target compound), which may improve aqueous solubility but reduce blood-brain barrier penetration .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?

- Methodological Answer: The compound’s synthesis likely involves multi-step reactions, including cyclization of thiophene precursors, sulfonylation, and benzoylation. A validated approach for analogous thiophene derivatives involves cyclization with sulfur and triethylamine under reflux, followed by sulfonylation using 4-methoxybenzenesulfonyl chloride in anhydrous DCM . Yield optimization can be achieved by controlling stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride), inert atmosphere (N₂), and monitoring reaction progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the pure product .

Q. Which analytical techniques are most effective for confirming the compound’s purity and structural integrity?

- Methodological Answer: Use a combination of 1H/13C NMR to verify substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm, methoxy groups at δ 3.8 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) should show ≥95% purity. For sulfonyl group validation, FT-IR (asymmetric S=O stretching at ~1350 cm⁻¹) and elemental analysis (C, H, N, S) are recommended .

Q. How can researchers design preliminary pharmacological screening assays for this compound?

- Methodological Answer: Begin with in vitro assays targeting sulfonamide-associated pathways (e.g., carbonic anhydrase inhibition or kinase activity). Use fluorescence-based enzymatic assays with positive controls (e.g., acetazolamide for carbonic anhydrase). For cytotoxicity screening, employ MTT assays on human cell lines (e.g., HEK293 or HeLa) at concentrations of 1–100 μM. Dose-response curves (IC50 calculations) and selectivity indices (compared to normal cells) should guide further optimization .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structural elucidation?

- Methodological Answer: If X-ray diffraction data shows disorder in the methoxybenzenesulfonyl group, employ SHELXL refinement with restraints for bond lengths and angles. For ambiguous electron density, use DFT calculations (e.g., Gaussian09) to compare theoretical and experimental geometries. Multi-conformer models or twinning correction (via SHELXD) may be necessary for high R-factor cases. Cross-validate with solid-state NMR to confirm molecular packing .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer: Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of target proteins (e.g., PDB ID for carbonic anhydrase IX). Optimize ligand protonation states with Epik at physiological pH. Validate binding poses via MD simulations (GROMACS, 100 ns trajectories) to assess stability of hydrogen bonds (e.g., sulfonyl oxygens with Zn²⁺ in active sites). MM-PBSA calculations can estimate binding free energies .

Q. What experimental designs mitigate challenges in studying metabolic stability?

- Methodological Answer: Use microsomal incubation assays (human liver microsomes, NADPH regeneration system) with LC-MS/MS quantification. For unstable metabolites, employ isotope labeling (e.g., ¹⁴C at the methylbenzoyl group) to track degradation pathways. Phase I/II metabolism can be differentiated using CYP450 inhibitors (e.g., ketoconazole for CYP3A4) or UDP-glucuronosyltransferase cofactors. Parallel artificial membrane permeability assays (PAMPA) assess intestinal absorption potential .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer: Conduct pharmacokinetic studies (rodent models) to measure bioavailability, half-life, and tissue distribution. If in vivo activity is lower than in vitro, consider poor solubility (enhance via nanoformulation) or plasma protein binding (equilibrium dialysis assays). For off-target effects, perform transcriptomic profiling (RNA-seq) on treated tissues to identify unintended pathways .

Data Analysis & Optimization

Q. What statistical methods are appropriate for SAR studies of derivatives?

- Methodological Answer: Apply multivariate regression (e.g., partial least squares, PLS) to correlate structural descriptors (logP, polar surface area) with activity. Use cluster analysis (Ward’s method) to group derivatives by substituent effects. For outlier identification, leverage principal component analysis (PCA) on spectral or crystallographic datasets .

Q. How can researchers optimize reaction conditions using DoE (Design of Experiments)?

- Methodological Answer: Implement a Box-Behnken design to test variables: temperature (80–120°C), catalyst loading (0.5–2 mol%), and solvent polarity (toluene to DMF). Analyze response surfaces for yield and purity using JMP or Minitab. Confirm optimal conditions with triplicate runs and ANOVA validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.